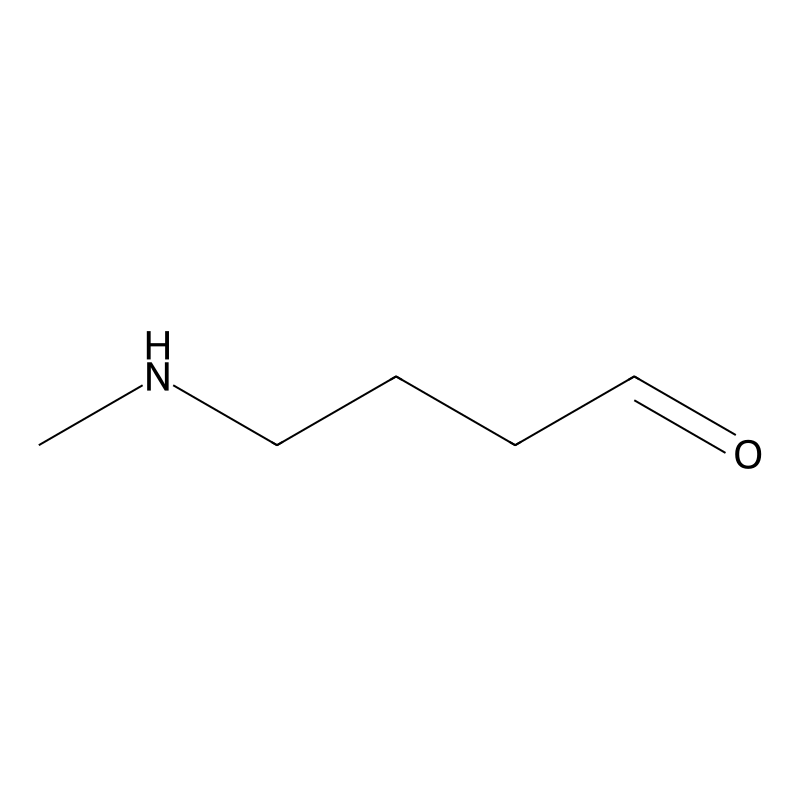4-(Methylamino)butanal

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
4-(Methylamino)butanal is an organic compound characterized by the presence of a methylamino group attached to a butanal backbone. Its molecular formula is CHNO, and it has a molecular weight of approximately 103.16 g/mol. This compound typically appears as a colorless to light yellow liquid and is known for its moderate solubility in organic solvents such as chloroform and ethyl acetate . The compound's structure can be represented as follows:
textCH3 |H2N-C-CH2-CH2-CHO
- Aldol Condensation: In the presence of a base, two molecules of 4-(methylamino)butanal can undergo aldol condensation to form larger β-hydroxy aldehydes.
- Hydrogenation: The compound can be reduced to its corresponding alcohol, 4-(methylamino)butan-1-ol, through catalytic hydrogenation.
- Oxidation: It can be oxidized to form carboxylic acids, such as butanoic acid, under appropriate conditions .
Several methods exist for synthesizing 4-(methylamino)butanal:
- Direct Amination of Butyraldehyde: Butyraldehyde can be reacted with methylamine in the presence of a catalyst to yield 4-(methylamino)butanal.
- Reductive Amination: This method involves the reaction of butyraldehyde with methylamine followed by reduction using sodium cyanoborohydride or similar reagents.
- Aldol Reaction: The compound can also be synthesized via an aldol reaction starting from simpler aldehydes and amines under basic conditions .
4-(Methylamino)butanal has potential applications in various fields:
- Pharmaceuticals: Its derivatives may serve as precursors in the synthesis of novel drugs targeting central nervous system disorders.
- Chemical Synthesis: It acts as an intermediate in the manufacture of other organic compounds, particularly in the synthesis of amides and other nitrogen-containing compounds .
- Research: Due to its unique structural properties, it is used in studies related to neurochemistry and organic synthesis methodologies.
Interaction studies involving 4-(methylamino)butanal focus on its reactivity with various biological systems and synthetic pathways. Research indicates that it may interact with neurotransmitter receptors, although detailed mechanisms remain under investigation. Additionally, studies on its solubility and interaction with carbon dioxide suggest potential applications in gas absorption technologies .
Several compounds share structural similarities with 4-(methylamino)butanal, including:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 4-(Aminobutanal) | 42042-68-2 | 0.89 |
| 4-(Dimethylaminobutanol) | 42042-71-7 | 0.84 |
| 3-(Methylaminopropanol) | 13325-10-5 | 0.81 |
| 2-(Methylaminopropanol) | 40447-21-0 | 0.80 |
| N,N-Dimethylaminobutanol | 67107-87-3 | 0.76 |
Uniqueness
What sets 4-(methylamino)butanal apart from these similar compounds is its specific functional group arrangement that allows for distinct reactivity patterns, particularly in neuroactive contexts. The presence of both the aldehyde and methylamino functionalities enables unique interactions within biological systems that are not observed in the other listed compounds.








